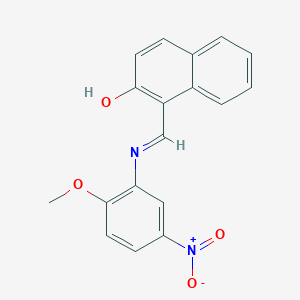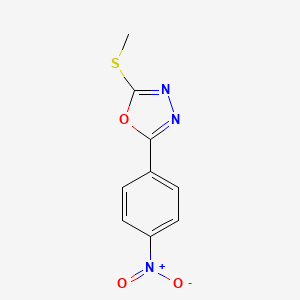
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine is a complex organophosphorus compound with the molecular formula C32H64N12O8P4 and a molecular weight of 868.838 g/mol . This compound is characterized by its unique structure, which includes multiple morpholine rings and phosphorus atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves multiple steps, typically starting with the preparation of intermediate compounds that contain morpholine and phosphorus groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions may result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves its interaction with molecular targets, such as enzymes or receptors, through its morpholine and phosphorus groups. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,6,8,8-Octakis(p-tolyloxy)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Another organophosphorus compound with a similar core structure but different substituents.
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Features dimethylamino groups instead of morpholine rings.
Uniqueness
The uniqueness of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine lies in its multiple morpholine rings, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
76185-56-3 |
|---|---|
Molecular Formula |
C32H64N12O8P4 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
4-(2,4,4,6,6,8,8-heptamorpholin-4-yl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl)morpholine |
InChI |
InChI=1S/C32H64N12O8P4/c1-17-45-18-2-37(1)53(38-3-19-46-20-4-38)33-54(39-5-21-47-22-6-39,40-7-23-48-24-8-40)35-56(43-13-29-51-30-14-43,44-15-31-52-32-16-44)36-55(34-53,41-9-25-49-26-10-41)42-11-27-50-28-12-42/h1-32H2 |
InChI Key |
VJWIDKQVNDDLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P2(=NP(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CCOCC5)N6CCOCC6)(N7CCOCC7)N8CCOCC8)N9CCOCC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)










